molecular formula C12H15NO2 B085520 2-(5-Ethyl-2-pyridyl)ethyl acrylate CAS No. 122-93-0

2-(5-Ethyl-2-pyridyl)ethyl acrylate

Cat. No. B085520
CAS RN: 122-93-0
M. Wt: 205.25 g/mol
InChI Key: WNNZOJYVMCYPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyl-2-pyridyl)ethyl acrylate, also known as EPEA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPEA is a derivative of acrylic acid and is commonly used in the production of polymers, coatings, and adhesives.

Mechanism Of Action

The mechanism of action of 2-(5-Ethyl-2-pyridyl)ethyl acrylate is not fully understood, but it is believed to be due to its ability to form covalent bonds with target molecules. 2-(5-Ethyl-2-pyridyl)ethyl acrylate can undergo Michael addition reactions with nucleophiles, such as thiols and amines, which can lead to the formation of stable adducts. 2-(5-Ethyl-2-pyridyl)ethyl acrylate can also undergo radical polymerization reactions, which can lead to the formation of polymers with unique properties.

Biochemical And Physiological Effects

2-(5-Ethyl-2-pyridyl)ethyl acrylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, 2-(5-Ethyl-2-pyridyl)ethyl acrylate can cause irritation to the skin, eyes, and respiratory system if it comes into contact with these areas. 2-(5-Ethyl-2-pyridyl)ethyl acrylate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(5-Ethyl-2-pyridyl)ethyl acrylate in laboratory experiments is its versatility. 2-(5-Ethyl-2-pyridyl)ethyl acrylate can be used as a monomer in polymerization reactions, as a ligand in catalysis, and as a chelating agent in metal ion extraction. Another advantage of using 2-(5-Ethyl-2-pyridyl)ethyl acrylate is its low toxicity, which makes it a safe choice for laboratory experiments. However, one limitation of using 2-(5-Ethyl-2-pyridyl)ethyl acrylate is its relatively high cost compared to other chemicals that can be used for similar purposes.

Future Directions

There are several future directions for the research of 2-(5-Ethyl-2-pyridyl)ethyl acrylate. One potential direction is the development of new methods for the synthesis of 2-(5-Ethyl-2-pyridyl)ethyl acrylate with improved yields and purity. Another potential direction is the investigation of 2-(5-Ethyl-2-pyridyl)ethyl acrylate as a drug delivery system for targeted drug delivery. 2-(5-Ethyl-2-pyridyl)ethyl acrylate could also be studied for its potential as a ligand in catalysis and as a chelating agent in metal ion extraction. Finally, the antimicrobial properties of 2-(5-Ethyl-2-pyridyl)ethyl acrylate could be further explored for potential applications in the field of medicine and public health.

Synthesis Methods

The synthesis of 2-(5-Ethyl-2-pyridyl)ethyl acrylate involves the reaction of 5-ethyl-2-pyridinecarboxylic acid with acryloyl chloride in the presence of a catalyst. The resulting product is purified through distillation and recrystallization. The yield of 2-(5-Ethyl-2-pyridyl)ethyl acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2-(5-Ethyl-2-pyridyl)ethyl acrylate has been studied extensively for its potential applications in various fields of scientific research. In the field of materials science, 2-(5-Ethyl-2-pyridyl)ethyl acrylate has been used as a building block for the synthesis of functional polymers and coatings. In the field of medicinal chemistry, 2-(5-Ethyl-2-pyridyl)ethyl acrylate has been investigated for its potential as a drug delivery system and as an anticancer agent. 2-(5-Ethyl-2-pyridyl)ethyl acrylate has also been studied for its potential as a ligand in catalysis and as a chelating agent in metal ion extraction.

properties

CAS RN

122-93-0

Product Name

2-(5-Ethyl-2-pyridyl)ethyl acrylate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)ethyl prop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-3-10-5-6-11(13-9-10)7-8-15-12(14)4-2/h4-6,9H,2-3,7-8H2,1H3

InChI Key

WNNZOJYVMCYPRO-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CCOC(=O)C=C

Canonical SMILES

CCC1=CN=C(C=C1)CCOC(=O)C=C

Other CAS RN

122-93-0

Origin of Product

United States

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